1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole
Description
1-Methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted at position 1 with a methyl group and at position 2 with a piperidinyl moiety. The piperidine ring is further functionalized with a (6-methylpyrimidin-4-yl)oxy)methyl group. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse pharmacological applications, particularly in receptor modulation and enzyme inhibition. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
1-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-11-18(21-13-20-14)25-12-15-7-9-24(10-8-15)19-22-16-5-3-4-6-17(16)23(19)2/h3-6,11,13,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKBZTVEQRJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole typically involves a multi-step reaction sequence, beginning with the formation of the 1H-benzo[d]imidazole nucleus, followed by strategic functional group additions and modifications. Common synthetic routes often include:
Formation of 1H-benzo[d]imidazole via cyclization of o-phenylenediamine with formic acid.
Introduction of the piperidine moiety through nucleophilic substitution.
Attachment of the 6-methylpyrimidin-4-yl group via an ether linkage formed through Williamson ether synthesis.
Industrial Production Methods
In an industrial context, large-scale production would emphasize cost-efficiency and yield optimization. This might involve:
Use of continuous flow reactors to streamline multistep processes.
Catalytic methods to enhance reaction rates and selectivity.
Implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to alcohols or carboxylic acids.
Reduction: Hydrogenation of pyrimidine or other reducible groups.
Substitution: Halogenation or other electrophilic/nucleophilic substitutions on the benzo[d]imidazole ring.
Common Reagents and Conditions
Oxidation: Uses reagents like KMnO₄ or CrO₃ in aqueous or organic solvents.
Reduction: Involves catalysts such as Pd/C with hydrogen gas.
Substitution: Employs halogenating agents (e.g., NBS) or nucleophiles under specific conditions to achieve desired modifications.
Major Products Formed
Depending on the reaction, major products could include:
Oxidized derivatives of the original compound.
Reduced forms with hydrogenated rings.
Substituted benzo[d]imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, given its functional group diversity and reactivity.
Biology and Medicine
In biology and medicine, it has potential uses as a pharmacophore in drug design. Its structure can interact with various biological targets, potentially serving as a lead compound in the development of new therapeutics.
Industry
In the industrial sector, it may be utilized in the synthesis of advanced materials or as a catalyst in certain chemical processes, leveraging its unique reactivity.
Mechanism of Action
The biological activity of 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole typically involves binding to specific molecular targets, modulating their activity. This can include interactions with enzymes, receptors, or nucleic acids. Pathways often affected include signal transduction cascades, gene expression modulation, or inhibition of enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Core BenzImidazole-Piperidine Derivatives
KAT-I-78 (5-((4-((4-Chloro-3-fluorobenzyl)oxy)piperidin-1-yl)methyl)-1H-benzo[d]imidazole)
- Structural Differences : Substituted with a 4-chloro-3-fluorobenzyloxy group on the piperidine ring instead of the 6-methylpyrimidin-4-yloxy group.
- Pharmacology : Acts as a dopamine D4 receptor antagonist (IC₅₀ = 12 nM) .
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr), yielding 21% as a yellow oil .
Danuglipron ((S)-2-[(4-{6-[(4-Cyano-2-fluorobenzyl)oxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic Acid) Structural Differences: Features a pyridin-2-yl group linked to the piperidine and a carboxylate substituent on the benzimidazole. Pharmacology: Oral agonist of the glucagon-like peptide-1 receptor (EC₅₀ = 0.14 μM) . Key Data: NMR (¹H) signals at δ 4.42 (td, 1H) and 3.97 (s, 3H) confirm stereochemistry .
Pyrimidine-Containing Analogues
1-Methyl-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole (11n)
- Structural Differences : Replaces the pyrimidinyloxy group with a trifluoroethoxy-pyridinylsulfinyl moiety.
- Physicochemical Properties : HPLC purity >98%; lower yield (24%) due to steric hindrance during sulfoxidation .
Pharmacological Activity Comparison
Physicochemical Properties
- Solubility : The pyrimidine moiety may enhance water solubility compared to purely lipophilic analogues (e.g., KAT-I-78, reported as an oil) .
- Stability : Sulfoxide-containing analogues (e.g., 11n) show stability issues under acidic conditions, whereas the target compound’s ether linkage may improve stability .
Structure-Activity Relationships (SAR)
- Piperidine Substitution : Bulky groups (e.g., pyrimidinyloxy) enhance receptor selectivity but reduce synthetic yields .
- BenzImidazole Modifications : Methylation at position 1 (as in the target compound) is common to prevent metabolic degradation .
Key Research Findings and Data Tables
Table 1. NMR Data for Selected Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| KAT-I-78 | 3.97 (s, 3H), 4.42 (td, 1H) | 159.10 (C=O), 115.47 (Ar) | [6] |
| Danuglipron | 2.35–2.21 (m, 2H), 1.93–1.72 (m, 4H) | 570.5 (M+H)+ | [17] |
Biological Activity
1-Methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₉H₂₃N₅O
- Molecular Weight: 337.4 g/mol
- CAS Number: 2320889-42-5
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of benzo[d]imidazole, including compounds similar to 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole, exhibit significant anti-inflammatory properties. A study identified a related compound that inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, suggesting a potential mechanism for inflammation modulation .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (μM) on NO Production | IC50 (μM) on TNF-α Production |
|---|---|---|
| Compound A | 0.86 | 1.87 |
| Ibuprofen | Not specified | Not specified |
2. Antimicrobial Activity
The piperidine and pyrimidine components of the compound are associated with antimicrobial properties. Studies have shown that compounds containing these moieties can inhibit bacterial growth and exhibit enzyme inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
The proposed mechanism of action involves the interaction of the compound with specific biological targets, such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Key Mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: Interaction with specific receptors may alter signaling pathways associated with inflammation and microbial resistance.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole:
- Study on Anti-inflammatory Effects:
- Antimicrobial Evaluation:
Q & A
What are the critical considerations for optimizing the multi-step synthesis of this compound to maximize yield and purity?
Answer:
Synthesis requires careful optimization of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between the benzimidazole core and pyrimidine-piperidine substituents .
- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in heterocyclic ring formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for imidazole ring closure, followed by 100–120°C for piperidine coupling) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol are standard for isolating high-purity products .
Advanced Note : Use High-Resolution Mass Spectrometry (HRMS) and elemental analysis to validate molecular composition and detect trace impurities .
How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved during compound characterization?
Answer:
Contradictions often arise from tautomerism or rotational isomerism in the benzimidazole and pyrimidine moieties. Methodological approaches include:
- Variable Temperature NMR : Analyze temperature-dependent chemical shifts to identify dynamic equilibria (e.g., proton exchange in the imidazole ring) .
- 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity between the piperidine and pyrimidine groups, resolving ambiguities in H and C assignments .
- Computational Modeling : Compare experimental IR spectra with Density Functional Theory (DFT)-calculated vibrational modes to validate functional groups (e.g., carbonyl or ether linkages) .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Answer:
Basic SAR Approach :
- Core Modifications : Replace the 6-methylpyrimidin-4-yl group with halogenated or electron-withdrawing substituents to assess impact on bioactivity .
- Piperidine Substitutions : Introduce aryl or alkyl groups at the piperidine nitrogen to evaluate steric/electronic effects on receptor binding .
Advanced SAR : - Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with targets (e.g., kinase domains), prioritizing substituents that enhance binding affinity .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) to guide derivative design .
Data Validation : Cross-reference in vitro assays (e.g., IC values) with computational predictions to resolve discrepancies .
How can researchers address low solubility in biological assays without altering the compound’s core structure?
Answer:
Methodological Solutions :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility in aqueous buffers without destabilizing the compound .
- Prodrug Design : Temporarily esterify the piperidine hydroxyl group to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Advanced Note : Monitor stability via HPLC-UV to ensure no degradation occurs during formulation .
What experimental approaches are recommended to elucidate the mechanism of action for this compound in kinase inhibition studies?
Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets, followed by ATP-competitive binding assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates post-treatment .
- Western Blotting : Quantify phosphorylation levels of downstream signaling proteins (e.g., ERK, AKT) to validate pathway modulation .
Advanced Note : Combine X-ray crystallography of the compound-kinase complex with mutagenesis studies to map binding residues .
How should researchers handle contradictory bioactivity data between in vitro and in vivo models?
Answer:
Troubleshooting Steps :
Metabolic Stability : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to identify rapid metabolism as a cause of in vivo inefficacy .
Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding may reduce bioavailability .
Pharmacokinetic Profiling : Conduct time-course studies to evaluate AUC, , and tissue distribution .
Advanced Strategy : Deploy isotopic labeling (e.g., C) for precise tracking of compound distribution and metabolite identification .
What analytical techniques are essential for confirming the stereochemical integrity of chiral centers in derivatives?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configuration .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry, especially for piperidine-linked derivatives .
What computational tools are optimal for predicting off-target interactions and toxicity risks?
Answer:
- SwissADME : Predict ADME properties and pan-assay interference compounds (PAINS) alerts .
- ProTox-II : Estimate organ-specific toxicity (e.g., hepatotoxicity) via machine learning models .
- Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., cytochrome P450 enzymes) to identify off-target risks .
How can researchers design controlled degradation studies to assess compound stability under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions .
- LC-MS/MS Analysis : Identify degradation products and propose degradation pathways (e.g., hydrolysis of the piperidine-ether bond) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3–6 months, monitoring purity via UPLC .
What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., catalyst loading, stoichiometry) .
- Quality by Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size and polymorphic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
